4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
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Overview
Description
4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes These compounds are characterized by a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazepane Ring: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of Halogen Atoms: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and a sulfonyl group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-((3-Chloro-4-fluorophenyl)sulfonyl)-1,4-thiazepane: Lacks the additional difluorophenyl group.
7-(2,5-Difluorophenyl)-1,4-thiazepane: Lacks the sulfonyl and chlorofluorophenyl groups.
Uniqueness
The unique combination of halogen atoms and a sulfonyl group in 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane might confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2S2/c18-14-10-12(2-4-16(14)21)26(23,24)22-6-5-17(25-8-7-22)13-9-11(19)1-3-15(13)20/h1-4,9-10,17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYVBJKKOKDOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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